molecular formula C10H8Br2F2O2 B1409779 Ethyl 4,5-dibromo-2,3-difluorophenylacetate CAS No. 1806294-24-5

Ethyl 4,5-dibromo-2,3-difluorophenylacetate

Cat. No.: B1409779
CAS No.: 1806294-24-5
M. Wt: 357.97 g/mol
InChI Key: WBOFUHKHZZXBDF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromo-2,3-difluorophenylacetate is an organic compound that belongs to the class of phenylacetates. This compound is characterized by the presence of bromine and fluorine atoms attached to the phenyl ring, making it a halogenated derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dibromo-2,3-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the reaction of ethyl phenylacetate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Ethyl 4,5-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

    Biological Research:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The pathways involved often include halogen bonding and other non-covalent interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dibromo-4,5-difluorophenylacetate
  • Ethyl bromodifluoroacetate

Uniqueness

Ethyl 4,5-dibromo-2,3-difluorophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.

Properties

IUPAC Name

ethyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)8(12)10(14)9(5)13/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFUHKHZZXBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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